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Compound of Interest

Compound Name: 2-Aminooctanoic acid

Cat. No.: B7770475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enantioselective synthesis of 2-
aminooctanoic acid, a non-proteinogenic amino acid of interest in pharmaceutical

development and peptide modification. Two distinct and effective methods are presented: a

biocatalytic approach using a transaminase enzyme and a chemical approach based on the

Asymmetric Strecker Synthesis.

Method 1: Biocatalytic Synthesis of (S)-2-
Aminooctanoic Acid using Chromobacterium
violaceum Transaminase
This method utilizes an ω-transaminase from Chromobacterium violaceum for the asymmetric

amination of a keto-acid precursor to yield (S)-2-aminooctanoic acid with high enantiomeric

excess. This biocatalytic approach offers a green and highly selective alternative to traditional

chemical synthesis.[1][2]
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Parameter Value Reference

Enantiomeric Excess (ee) > 98% [1][2]

Conversion Efficiency 52-80% [1][2]

Enzyme Source Chromobacterium violaceum [1][2]

Product Configuration (S) [1][2]
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Caption: Workflow for the biocatalytic synthesis of (S)-2-aminooctanoic acid.

Detailed Experimental Protocol
Materials:

2-oxooctanoic acid (substrate)

Amine donor (e.g., L-alanine or isopropylamine)

Chromobacterium violaceum ω-transaminase (whole cells or purified enzyme)

Pyridoxal-5'-phosphate (PLP) cofactor

Phosphate buffer (e.g., 100 mM, pH 7.5)
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Reagents for quenching the reaction (e.g., strong acid)

Solvents and stationary phase for chromatography

Analytical standards for 2-aminooctanoic acid

Procedure:

Reaction Setup:

In a temperature-controlled reaction vessel, prepare a solution of 2-oxooctanoic acid in the

appropriate buffer.

Add the amine donor. The molar ratio of amine donor to the keto acid substrate can be

varied to optimize conversion.[1]

Add the PLP cofactor to the reaction mixture.

Enzyme Addition and Incubation:

Initiate the reaction by adding the Chromobacterium violaceum transaminase.

Incubate the reaction mixture at an optimal temperature (e.g., 30-37 °C) with gentle

agitation to ensure proper mixing.

Monitor the progress of the reaction by taking samples at regular intervals and analyzing

them by a suitable method (e.g., HPLC or GC).

Reaction Termination and Product Isolation:

Once the desired conversion is reached, terminate the reaction. This can be achieved by

removing the biocatalyst via centrifugation (for whole cells) or by denaturing the enzyme

through a pH shift.

Separate the product from the reaction mixture. Ion-exchange chromatography is a

commonly used method for the purification of amino acids.

Analysis:
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Determine the yield of the purified 2-aminooctanoic acid.

Analyze the enantiomeric excess of the product using a chiral column on an HPLC or GC

system.

Method 2: Asymmetric Strecker Synthesis of 2-
Aminooctanoic Acid
The Strecker synthesis is a classic method for producing α-amino acids. In its asymmetric

variant, a chiral auxiliary or a chiral catalyst is employed to control the stereochemistry of the

newly formed chiral center. This protocol outlines a general approach using a chiral auxiliary.[3]

[4]

Quantitative Data Summary (Representative)
Parameter Value Reference

Diastereomeric Ratio (dr) > 95:5 [5][6]

Enantiomeric Excess (ee) > 98% [6]

Overall Yield 60-80% [6]
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Caption: General workflow for the Asymmetric Strecker Synthesis of 2-aminooctanoic acid.

Detailed Experimental Protocol
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Materials:

Heptanal

Chiral amine auxiliary (e.g., (R)-phenylglycinol or a similar chiral amine)

Cyanide source (e.g., potassium cyanide or trimethylsilyl cyanide)

Solvent (e.g., methanol, ethanol, or toluene)

Acid for hydrolysis (e.g., concentrated HCl)

Base for neutralization (e.g., NaOH)

Reagents for purification (e.g., solvents for crystallization or chromatography)

Procedure:

Formation of the Chiral Imine:

In a suitable reaction vessel, dissolve heptanal and the chiral amine auxiliary in an

appropriate solvent.

Stir the mixture at room temperature to allow for the formation of the chiral imine. The

reaction can be monitored by techniques like NMR or IR spectroscopy.

Diastereoselective Cyanide Addition:

To the solution containing the chiral imine, add the cyanide source. This step should be

performed in a well-ventilated fume hood due to the toxicity of cyanide.

The reaction mixture is stirred for a specified period to allow for the formation of the

diastereomeric α-aminonitriles. The temperature may be controlled to enhance

diastereoselectivity.

Hydrolysis of the Nitrile and Removal of the Chiral Auxiliary:
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After the Strecker reaction is complete, the solvent is typically removed under reduced

pressure.

The resulting crude α-aminonitrile is then subjected to acidic hydrolysis (e.g., by refluxing

in concentrated HCl) to convert the nitrile group into a carboxylic acid and to cleave the

chiral auxiliary.

Isolation and Purification of 2-Aminooctanoic Acid:

After hydrolysis, the reaction mixture is cooled, and the chiral auxiliary can often be

recovered.

The aqueous solution containing the amino acid hydrochloride is then neutralized with a

base to the isoelectric point of 2-aminooctanoic acid, causing it to precipitate.

The precipitated 2-aminooctanoic acid is collected by filtration, washed, and can be

further purified by recrystallization.

Analysis:

The yield of the final product is determined.

The enantiomeric excess is measured using chiral HPLC or by derivatization with a chiral

reagent followed by NMR analysis.

Conclusion
Both the biocatalytic and the Asymmetric Strecker Synthesis methods provide effective routes

to enantiomerically enriched 2-aminooctanoic acid. The choice of method will depend on

factors such as the desired enantiomer, scalability, access to biocatalysts or chiral auxiliaries,

and environmental considerations. The biocatalytic method is highly specific for the (S)-

enantiomer and operates under mild, aqueous conditions. The Asymmetric Strecker Synthesis

is a versatile chemical method that can be adapted to produce either enantiomer by selecting

the appropriate chiral auxiliary or catalyst.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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